molecular formula C13H16N2O2S B2426765 6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid CAS No. 871548-18-4

6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid

Cat. No. B2426765
CAS RN: 871548-18-4
M. Wt: 264.34
InChI Key: BRMMFCVJUTXQIG-UHFFFAOYSA-N
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Description

“6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid” is a chemical compound with the molecular formula C13H16N2O2S and a molecular weight of 264.34 g/mol . It is used for proteomics research .


Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . Another method involves the condensation of 2-aminothiophenol with aldehydes in DMF . A simple microwave-accelerated condensation of 2-aminothiophenol and aromatic aldehydes in an inexpensive ionic liquid also provides 2-arylbenzothiazoles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiazole ring attached to a hexanoic acid chain via an amino group .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For instance, they can participate in visible light-mediated synthesis from 2-aminothiophenol and aldehydes . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

The compound “this compound” is predicted to have a melting point of 180.23°C and a boiling point of approximately 455.3°C at 760 mmHg. Its density is predicted to be approximately 1.3 g/cm³ .

Scientific Research Applications

Overview and Importance

Benzothiazole derivatives, including compounds like 6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid, are integral structures in many natural and synthetic bioactive molecules. The unique structure of benzothiazole makes it an important moiety in medicinal chemistry due to its varied biological activities. These derivatives have shown a broad spectrum of activities such as antiviral, antimicrobial, anti-inflammatory, antidiabetic, anti-tumor, and anticancer properties, making them rapidly developing compounds in medicinal chemistry (Bhat & Belagali, 2020).

Structural Versatility and Pharmacological Applications

The benzothiazole structure, particularly when modified at specific positions, displays a wide array of pharmacological activities. The versatility of this structure provides ample opportunities for the development of novel therapeutic agents. Substitution at the C-2 carbon atom and C-6 are pivotal for achieving a variety of biological activities. This adaptability in structure makes benzothiazole derivatives, including this compound, valuable in the design of drugs targeting diverse diseases and conditions (Boča, Jameson, & Linert, 2011).

Synthesis and Transformation

Recent advances in the chemistry of 2-amino and 2-mercapto substituted benzothiazoles have introduced new methods of synthesis that are environmentally friendly and adhere to the principles of green chemistry. The easy functionalization of the benzothiazole moiety allows it to be used as a reactive building block for organic and organoelement synthesis, including the creation of pharmacologically active heterocycles. This positions this compound and similar compounds as key candidates for the development of new drugs and materials (Zhilitskaya, Shainyan, & Yarosh, 2021).

Therapeutic Potentials and Patent Review

Benzothiazole derivatives have been recognized for their broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Their structural simplicity and ease of synthesis allow for the development of chemical libraries that could aid in the discovery of new chemical entities leading to new therapeutic solutions (Kamal, Hussaini Syed, & Malik Mohammed, 2015).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit anti-tubercular activity , suggesting that this compound may target enzymes or proteins involved in the survival and replication of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets via various mechanisms, including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of Mycobacterium tuberculosis.

Result of Action

Given the anti-tubercular activity of benzothiazole derivatives , it can be inferred that this compound may inhibit the growth and replication of Mycobacterium tuberculosis.

properties

IUPAC Name

6-(1,3-benzothiazol-2-ylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c16-12(17)8-2-1-5-9-14-13-15-10-6-3-4-7-11(10)18-13/h3-4,6-7H,1-2,5,8-9H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMMFCVJUTXQIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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